3-(4-Amino-3-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
Description
The compound 3-(4-Amino-3-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid (hereafter referred to as the target compound) is a heterocyclic molecule featuring a 1,2,4-triazin-5-one core substituted with a 4-chlorophenyl group, a thioether linkage, and a propanoic acid moiety. Key structural elements include:
- 4-Chlorophenyl substituent: Introduces hydrophobicity and electronic effects via the chloro group.
- Thioether bridge: Enhances conformational flexibility and influences redox properties.
Properties
IUPAC Name |
3-[4-amino-3-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5O4S/c15-8-1-3-9(4-2-8)17-11(21)7-25-14-19-18-10(5-6-12(22)23)13(24)20(14)16/h1-4H,5-7,16H2,(H,17,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQJSMMUSHHKCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-3-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. This often involves the use of thiourea and a suitable aldehyde or ketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with an amine.
Attachment of the Propanoic Acid Moiety: The propanoic acid group is typically introduced through a condensation reaction involving an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thioether groups.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: The aromatic chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in several areas of medicinal chemistry:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The structural features facilitate interactions with microbial enzymes or receptors.
- Anticancer Potential : The triazine core is often associated with anticancer activity. Research suggests that derivatives of triazine compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : Some derivatives of compounds with similar structures have demonstrated anti-inflammatory properties, suggesting that this compound may also exhibit such effects.
Case Studies and Research Findings
Several studies have explored the applications of similar compounds:
Mechanism of Action
The mechanism by which 3-(4-Amino-3-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid exerts its effects would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Aromatic Substitutents
Compound A : 3-(4-Amino-3-((2-((3,5-dichlorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
- Key difference : Replacement of the 4-chlorophenyl group with a 3,5-dichlorophenyl substituent .
- Symmetric substitution may alter binding pocket interactions compared to the monosubstituted target compound.
Compound B : 3-(3-((2-((4-Acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
Analogues with Modified Heterocyclic Cores
Compound C : 3-((5-(4-Nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid
- Key difference: Replacement of the triazinone core with a thiazole ring and addition of a nitrobenzylidene group .
- Impact: Thiazole’s aromaticity enables π-π stacking, while the nitro group introduces strong electron-withdrawing effects. Altered hydrogen-bonding capacity compared to the triazinone core.
Compound D : 3-[4,5-bis(4-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid
Methodological Considerations for Similarity Assessment
- Molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto coefficients are widely used to quantify structural similarity .
- Activity cliffs: Minor structural changes (e.g., 4-Cl vs. 3,5-Cl in Compounds A and Target) can lead to significant differences in bioactivity despite high similarity scores .
- Analytical techniques : Spectrofluorometry and tensiometry (as in ) could be applied to compare critical micelle concentrations (CMCs) for amphiphilic derivatives.
Biological Activity
The compound 3-(4-Amino-3-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a complex organic molecule that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features
- Molecular Weight: 345.81 g/mol
- Functional Groups: Amino group, thioether, and triazine ring structure.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its effectiveness against various cancer cell lines, particularly those associated with liver and prostate cancers.
- Inhibition of Cell Proliferation: The compound exhibits significant cytotoxicity, with IC50 values indicating effective inhibition of cancer cell growth. For example:
- Induction of Apoptosis: Mechanistic studies reveal that the compound induces apoptosis through caspase activation and cell cycle arrest. Specifically:
- Kinase Inhibition: The compound has been shown to inhibit key signaling pathways involved in cancer progression, including:
Summary of Biological Activity Data
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HepG2 | 3.105 | Apoptosis induction |
| PC-3 | 2.15 | Cell cycle arrest (S phase) |
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of various derivatives related to the compound. The results indicated that modifications to the thioether group significantly influenced cytotoxicity, suggesting a structure-activity relationship that can be exploited for drug design .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how the compound affects cell cycle dynamics. Flow cytometry analysis revealed that treatment with the compound resulted in a significant accumulation of cells in specific phases of the cell cycle, indicating its potential as a therapeutic agent targeting cell proliferation pathways .
Q & A
Q. What synthetic routes are available for preparing this compound, and how is its structure validated?
The compound can be synthesized via multi-step reactions involving thiazole or triazine intermediates. For example, coupling reactions with 4-chlorophenyl derivatives and subsequent thiolation steps are common. Key intermediates include 3-((5-acetyl-4-methylthiazol-2-yl)(p-tolyl)amino)propanoic acid, which undergoes further functionalization with aromatic aldehydes or halogenated reagents . Structural validation employs:
- 1H/13C NMR : To confirm proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl carbons at ~170 ppm) .
- IR Spectroscopy : Peaks at ~1650–1750 cm⁻¹ confirm C=O and C=S bonds .
- Elemental Analysis : Matches calculated C, H, N, S percentages within ±0.3% .
Q. What intermediates are critical in its synthesis, and how are they characterized?
Key intermediates include halogenated thiazole derivatives (e.g., 3-((5,5-dibromo-4-oxo-4,5-dihydrothiazol-2-yl)propanoic acid) and aromatic Schiff bases. These are characterized via:
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 450–550) confirm molecular weight .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Optimization strategies include:
- Catalyst Screening : Palladium or copper catalysts enhance coupling reactions (e.g., Suzuki-Miyaura for aryl-chlorophenyl bonds) .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
- Temperature Control : Reflux conditions (80–100°C) for cyclization steps, with gradual cooling to minimize byproducts .
- In Situ Monitoring : Use HPLC or TLC to track reaction progress and terminate at optimal conversion .
Q. How to resolve discrepancies between spectroscopic and elemental analysis data?
Discrepancies may arise from residual solvents or hygroscopic samples. Mitigation strategies:
- Drying Protocols : Lyophilize samples to constant weight before elemental analysis .
- Deuterated Solvent Purity : Ensure NMR solvents (e.g., CDCl₃, DMSO-d₆) are anhydrous to avoid water peaks masking signals .
- Cross-Validation : Combine multiple techniques (e.g., HRMS for exact mass, XRD for crystal structure) to confirm molecular integrity .
Q. What computational methods predict reactivity or guide derivative design?
- Quantum Chemical Calculations : Density Functional Theory (DFT) models predict electrophilic/nucleophilic sites on the triazine core .
- Molecular Docking : Screen derivatives for binding affinity to biological targets (e.g., enzymes with chlorophenyl-binding pockets) .
- Reaction Path Search Algorithms : Tools like GRRM or AFIR explore energy barriers for proposed synthetic routes .
Q. How to address solubility challenges in bioassays?
- Prodrug Design : Introduce phosphate or ester groups at the carboxylic acid moiety to enhance aqueous solubility .
- Co-Solvent Systems : Use DMSO-water mixtures (<10% DMSO) to maintain compound stability .
- Micellar Encapsulation : Employ non-ionic surfactants (e.g., Tween-80) for in vitro studies .
Contradiction Analysis and Methodological Guidance
Q. How to handle conflicting bioactivity data across studies?
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions (pH 7.4, 37°C) .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with assays .
- Control Experiments : Compare with structurally similar compounds (e.g., 4-chlorophenyl analogs) to isolate pharmacophore effects .
Q. What strategies validate the compound’s stability under experimental conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
